tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-bromo-7-oxo-4,6-dihydro-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3S/c1-11(2,3)17-10(16)14-4-6-8(7(15)5-14)18-9(12)13-6/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBCSBQYJDBTJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C(=O)C1)SC(=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate typically involves the annulation of a thiazole ring to a pyridine ring. One common synthetic route starts with the preparation of a thiazole derivative, which is then subjected to cyclization reactions to form the fused thiazolo[4,5-c]pyridine scaffold . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the functional groups attached to the thiazole and pyridine rings.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include strong acids, bases, and specific catalysts that facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the thiazole and pyridine rings .
Scientific Research Applications
The compound's biological activity is primarily attributed to its ability to interact with specific enzymes or receptors. The presence of the bromine atom and thiazole ring is crucial for these interactions, influencing both binding affinity and specificity. Studies indicate that it may act as an inhibitor for various biological targets, making it a candidate for pharmaceutical development .
Applications in Medicinal Chemistry
Potential Pharmaceutical Intermediate : The compound is often classified as a potential pharmaceutical intermediate due to its structural features conducive to interactions with biological targets. Its unique reactivity profile makes it valuable in the synthesis of novel therapeutic agents.
Case Studies :
- Antimicrobial Activity : Research has shown that derivatives of thiazolo-pyridines exhibit antimicrobial properties. Compounds similar to tert-butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine have been tested against various pathogens with promising results.
- Anti-inflammatory Effects : Studies have indicated that thiazolo-pyridine derivatives may possess anti-inflammatory properties, suggesting their potential use in treating inflammatory diseases .
Chemical Reactivity
The compound can participate in various chemical reactions due to its functional groups:
- Nucleophilic Substitution : The bromine substituent allows for nucleophilic substitution reactions, which can lead to the formation of new compounds.
- Condensation Reactions : The carbonyl group can participate in condensation reactions, contributing to the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiazole and pyridine rings can interact with various enzymes and receptors, modulating their activity and leading to the observed pharmacological effects . The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Research and Industrial Relevance
- Pharmacology : Bromo-oxo thiazolo-pyridines are explored as kinase inhibitors due to their ability to mimic ATP-binding motifs ().
- Material Science : The tert-butyl carboxylate group improves solubility, facilitating purification in multi-step syntheses ().
- Challenges: Limited stability of the 7-oxo group under acidic conditions necessitates careful handling ().
Biological Activity
tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activity. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : CHBrNOS
- Molecular Weight : 333.20 g/mol
- CAS Number : 1799439-20-5
- Physical Properties :
- Melting Point: Not available
- Density: Not available
- Assay Percent Range: 96% min (HPLC)
The compound features a thiazole ring fused to a pyridine structure, with a bromine substituent and a carbonyl group at the seventh position, which are critical for its reactivity and biological interactions.
Mechanisms of Biological Activity
Research indicates that this compound may exert its biological effects through various mechanisms:
- Receptor Interactions : The compound has been identified as a potential antagonist for the smoothened (Smo) receptor, which plays a significant role in the Hedgehog signaling pathway. This interaction is crucial in cancer biology, particularly in tumors driven by aberrant Hedgehog signaling .
- Enzyme Inhibition : The structural characteristics of this compound suggest it may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.
- Antimicrobial Activity : Preliminary studies indicate that compounds within the thiazolo-pyridine class exhibit antimicrobial properties. The specific activity against pathogens such as Trypanosomes, Leishmania, and Mycobacterium tuberculosis has been noted in high-throughput screening assays .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Screening
A recent study conducted high-throughput phenotypic screening to evaluate the efficacy of various thiazolo-pyridine derivatives against infectious agents. The results indicated that this compound demonstrated significant activity against Mycobacterium tuberculosis, suggesting its potential as a lead compound for developing new anti-infective therapies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate?
- Methodology : The synthesis typically involves:
- Core formation : Cyclization of precursors to generate the thiazolo-pyridine scaffold (e.g., starting from pyrrolo-thiazole intermediates).
- Bromination : Electrophilic bromination at the 2-position using reagents like NBS (N-bromosuccinimide) under controlled conditions .
- Esterification : Introduction of the tert-butyl carbamate (Boc) group via reaction with Boc anhydride (e.g., di-tert-butyl dicarbonate) in the presence of a base like DMAP .
- Key Considerations : Reaction temperature (e.g., 0–25°C for bromination) and solvent selection (e.g., DCM or THF) critically influence yield and purity.
Q. How can this compound be characterized using analytical techniques?
- Spectroscopic Methods :
- NMR : H and C NMR to confirm regiochemistry (e.g., Br substitution at C2) and Boc group integrity.
- HPLC : Purity assessment (>97% by reversed-phase HPLC, as per Thermo Scientific specifications) .
- Melting Point : 94–97°C (reported for the analogous tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridine derivative) .
Q. What are the storage and handling protocols for this compound?
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent Boc group hydrolysis .
- Safety : Hazard statements include H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles) and work in a fume hood .
Advanced Research Questions
Q. How does the Boc group influence the compound’s stability and reactivity in downstream reactions?
- Role of Boc : The tert-butyl carbamate group acts as a protecting amine, enhancing solubility in organic solvents and preventing undesired nucleophilic reactions during functionalization (e.g., Suzuki couplings) .
- Deprotection : Acidic conditions (e.g., TFA/DCM) remove the Boc group, regenerating the free amine for further derivatization .
Q. What challenges arise in optimizing bromination yields, and how can they be addressed?
- Common Issues : Over-bromination or side reactions due to electrophilic reactivity.
- Mitigation Strategies :
- Use stoichiometric control (1.0–1.2 equiv. Br or NBS).
- Monitor reaction progress via TLC or in situ IR to detect intermediate formation .
- Data Table :
| Bromination Agent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| NBS | 85 | 96% | |
| Br | 78 | 93% |
Q. How does the thiazolo-pyridine scaffold impact biological activity in medicinal chemistry applications?
- Structural Insights : The fused thiazole and pyridine rings enable π-stacking interactions with protein targets (e.g., kinases), while the bromine atom serves as a handle for cross-coupling reactions to introduce pharmacophores .
- Case Study : Analogous compounds (e.g., tert-butyl 2-amino derivatives) show activity in kinase inhibition assays, suggesting potential for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
